1-Amino-3-(difluoromethyl)naphthalene
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Overview
Description
1-Amino-3-(difluoromethyl)naphthalene is an aromatic compound with the molecular formula C11H9F2N It is characterized by the presence of an amino group and a difluoromethyl group attached to a naphthalene ring
Synthetic Routes and Reaction Conditions:
Bromination of Naphthalene: The preparation of this compound can begin with the bromination of naphthalene to form 1,3-dibromonaphthalene.
Amination: The dibromonaphthalene can then undergo amination to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amino or difluoromethyl groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of halogenated naphthalenes.
Scientific Research Applications
1-Amino-3-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-Amino-2-(difluoromethyl)naphthalene
- 1-Amino-4-(difluoromethyl)naphthalene
- 1-Amino-3-(trifluoromethyl)naphthalene
Uniqueness: 1-Amino-3-(difluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .
Properties
Molecular Formula |
C11H9F2N |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
3-(difluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11H,14H2 |
InChI Key |
GZRIMRPIXVAZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)C(F)F |
Origin of Product |
United States |
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